molecular formula C17H13N3O2 B3166137 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol CAS No. 907999-03-5

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol

Cat. No.: B3166137
CAS No.: 907999-03-5
M. Wt: 291.3 g/mol
InChI Key: YGTDJASSEYVOCE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrazoloquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-14-5-2-12(3-6-14)20-17-11(10-19-20)9-18-16-8-13(21)4-7-15(16)17/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDJASSEYVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC(=O)C=C4N=CC3=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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